Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with a molecular formula of C16H20Cl3N3O3S and a molecular weight of 440.779 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoate ester. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethane with a thiourea derivative under controlled conditions to form the carbamothioyl intermediate. This intermediate is then reacted with methyl 2-aminobenzoate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The trichloromethyl group and carbamothioyl moiety play crucial roles in these interactions, contributing to the compound’s unique biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2,2,2-trichloro-1-{[(2,2-dimethylpropanoyl)amino]ethyl)carbamothioyl]amino}benzoate: This compound has a similar structure but with a different substituent on the aromatic ring.
Methyl 2-{[(2,2,2-trichloro-1-{[(2-thienylcarbonyl)amino]ethyl)carbamothioyl]amino}benzoate: Another similar compound with a thienyl group instead of a methylphenyl group.
Uniqueness
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H18Cl3N3O3S |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-6-5-7-12(10-11)15(26)24-17(19(20,21)22)25-18(29)23-14-9-4-3-8-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
GHWDJAQDTMHZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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